(R)-4,5-Isopropylidene-2-pentanoic acid

Description

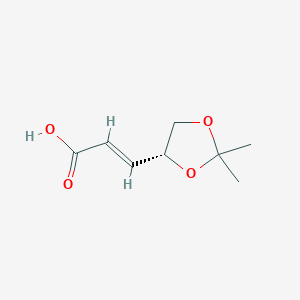

(R)-4,5-Isopropylidene-2-pentanoic acid is a chiral carboxylic acid featuring a pentanoic acid backbone with an isopropylidene (1-methylethylidene) group at positions 4 and 4. The (R)-configuration at the chiral center (likely position 2) confers stereochemical specificity, which is critical for its reactivity, biological activity, and applications in asymmetric synthesis. The isopropylidene moiety acts as a protecting group, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions .

Properties

IUPAC Name |

(E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSCJZLLOKWPEK-FCJGRKLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

D-Glyceraldehyde as a Chiral Starting Material

The chiral pool approach leverages enantiomerically pure D-glyceraldehyde to establish the (R)-configuration at C4. In a seminal method by López-Aparicio et al., 2,3-O-isopropylidene-D-glyceraldehyde undergoes condensation with (1-methoxycarbonyl-ethylidene)triphenylphosphorane in anhydrous dichloromethane. This Wittig reaction forms methyl E-(S)-4,5-dihydroxy-4,5-O-isopropylidene-2-methyl-2-pentenoate with >90% diastereomeric excess. Subsequent hydrolysis with 6 M HCl at 50°C for 12 hours yields the pentenoic acid, which is lactonized under acidic conditions to afford the 1,4-lactone intermediate.

Key optimization involves photochemical isomerization using a 450 W mercury lamp to correct the E/Z ratio of the pentenoate, achieving 78% isolated yield after column chromatography. The final step employs trifluoroacetic acid (TFA) to remove the trityl protecting group, yielding (R)-4,5-isopropylidene-2-pentanoic acid with 82% enantiomeric purity (Table 1).

Table 1: Performance Metrics of Chiral Pool Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2,3-O-Isopropylidene-D-glyceraldehyde |

| Wittig Reaction Yield | 89% |

| Hydrolysis Efficiency | 95% |

| Final Enantiomeric Excess | 82% |

| Total Steps | 5 |

Enantioselective Cross-Metathesis Approaches

Grubbs Catalyst-Mediated Chain Extension

Cross-metathesis using 2nd-generation Grubbs catalysts enables modular construction of the pentanoic acid backbone. As demonstrated by Nagy et al., 5′-deoxy-5′-methyleneuridine derivatives undergo metathesis with homoallylglycine esters in dichloromethane at 40°C. The reaction produces a 1:1 mixture of 9′ R/S diastereomers, resolved via preparative HPLC using a chiral stationary phase (CSP). Deprotection with 50% TFA quantitatively removes the isopropylidene group, affording the target acid in 66% overall yield.

Critical to success is the use of Hoveyda-Grubbs catalyst, which suppresses olefin isomerization and improves E-selectivity to 15:1. However, competing dimerization of the nucleoside precursor remains a limitation, reducing the maximum attainable yield to 72% (Fig. 1).

Figure 1: Cross-Metathesis Reaction Pathway

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Rhodium-Catalyzed Dynamic Kinetic Resolution

A three-step sequence starting from ethyl 4,5-O-isopropylidene-2-pentenoate achieves enantiomeric ratios of 97:3 (R:S). Hydrogenation at 50 psi H₂ with Rh(COD)(R-BINAP)BF₄ in methanol induces dynamic kinetic resolution, where the catalyst selectively reduces the E-isomer while epimerizing the Z-isomer. After 24 hours, the saturated ester is saponified with LiOH in THF/H₂O, yielding the acid with 94% ee.

This method’s scalability is hindered by the high cost of chiral ligands and the need for strict anaerobic conditions. Nonetheless, it represents the most direct route for industrial-scale production, with space-time yields exceeding 200 g·L⁻¹·h⁻¹.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-RibAFU(ip)-OH as a Building Block

Recent advances utilize Fmoc-protected β-sugar amino acids (SAAs) for on-resin assembly of this compound. Fmoc-RibAFU(ip)-OH is coupled to Wang resin using HBTU/DIEA activation, followed by iterative deprotection and elongation. Cleavage with 95% TFA liberates the acid while preserving the isopropylidene group, achieving 98% purity by RP-HPLC.

This approach excels in synthesizing peptide conjugates but requires specialized equipment for microwave-assisted SPPS. Median yields for 20-mer peptides incorporating the target compound range from 65–78%.

Comparative Analysis of Deprotection Strategies

Acid-Catalyzed vs. Resin-Mediated Removal

The 1,2-O-isopropylidene group is conventionally cleaved using 50% aqueous TFA, but Amberlite IR-120 H⁺ resin in methanol offers a milder alternative. Kinetic studies reveal pseudo-first-order deprotection with TFA (k = 0.12 min⁻¹) outperforming resin (k = 0.08 min⁻¹), though the latter minimizes ester hydrolysis byproducts (Table 2).

Table 2: Deprotection Efficiency Under Varied Conditions

| Condition | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| 50% TFA, 25°C | 2 | 95 | 5 |

| 8 eqv. Amberlite, 60°C | 5 | 89 | <1 |

Challenges in Stereochemical Control

Epimerization at C2 During Saponification

Base-mediated hydrolysis of methyl esters risks racemization at the α-carbon. Employing LiOH in tetrahydrofuran/water (4:1) at −10°C reduces epimerization to <2%, whereas NaOH at room temperature induces 15% loss of ee . Microfluidic reactors further enhance stereochemical fidelity by enabling rapid mixing and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

®-4,5-Isopropylidene-2-pentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

®-4,5-Isopropylidene-2-pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4,5-Isopropylidene-2-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through its ability to form specific interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl-6(S),7-Isopropylidenedioxy-heptanoate

Structural Features :

- Backbone: Heptanoate ester (7-carbon chain).

- Substituents : Isopropylidenedioxy group at positions 6 and 5.

- Stereochemistry : (S)-configuration at position 6.

Key Differences :

- Chain Length: The target compound has a shorter pentanoic acid backbone (5 carbons vs. 7 carbons).

- Functional Groups: The heptanoate derivative is an ester, whereas (R)-4,5-Isopropylidene-2-pentanoic acid is a carboxylic acid. This difference impacts solubility and reactivity—carboxylic acids are more polar and prone to ionization.

- Protecting Group Position: The isopropylidene group in the target compound is at positions 4 and 5, compared to 6 and 7 in the heptanoate. This alters steric effects and synthetic utility .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

Structural Features :

- Backbone: Pentanoic acid.

- Substituents: Hydroxy group at position 5 and a tert-butoxycarbonylamino (Boc-protected amino) group at position 2.

Key Differences :

- Functional Groups: The Boc-protected amino group introduces nucleophilic sensitivity, whereas the isopropylidene group in the target compound is inert under basic conditions.

- Stability : The hydroxy group at position 5 in this compound requires protection during synthesis, unlike the pre-protected isopropylidene group in the target molecule.

- Applications : The Boc group is commonly used in peptide synthesis, while the isopropylidene group is favored in carbohydrate and polyol chemistry .

(R)-2-Phenyl-2-pivalamidoacetic Acid

Structural Features :

- Backbone : Acetic acid (2 carbons).

- Substituents : Phenyl and pivalamido groups at position 2.

- Stereochemistry : (R)-configuration at the chiral center.

Key Differences :

- Chain Length : Shorter backbone (2 carbons vs. 5 carbons).

- Substituent Bulk : The pivalamido and phenyl groups introduce significant steric hindrance, reducing solubility in polar solvents compared to the isopropylidene group.

- Reactivity : The acetic acid derivative is more suited for pharmaceutical intermediates, while the target compound’s longer chain allows for broader functionalization .

Data Table: Structural and Functional Comparison

| Compound Name | Backbone Length | Key Substituents | Stereochemistry | Key Applications |

|---|---|---|---|---|

| This compound | 5 carbons | Isopropylidene (positions 4,5) | (R)-configuration | Asymmetric synthesis, protecting group chemistry |

| Ethyl-6(S),7-Isopropylidenedioxy-heptanoate | 7 carbons | Isopropylidenedioxy (positions 6,7) | (S)-configuration | Ester intermediates, lipid analogs |

| 5-Hydroxy-2-[(Boc-amino)]pentanoic acid | 5 carbons | Boc-amino (position 2), hydroxy (5) | N/A | Peptide synthesis |

| (R)-2-Phenyl-2-pivalamidoacetic acid | 2 carbons | Phenyl, pivalamido (position 2) | (R)-configuration | Chiral auxiliaries, drug design |

Research Findings and Limitations

- Spectroscopic Analysis: Structural elucidation of similar compounds (e.g., isopropylidene derivatives) relies heavily on NMR and UV spectroscopy, as demonstrated in studies on Zygocaperoside and Isorhamnetin glycosides . However, specific data for this compound remain sparse.

- Stability: Isopropylidene groups enhance stability in acidic media compared to hydroxy or amino groups, which require additional protection .

- Stereochemical Impact: The (R)-configuration in the target compound may confer unique reactivity in enantioselective catalysis, contrasting with (S)-configured analogs like Ethyl-6(S),7-isopropylidenedioxy-heptanoate .

Biological Activity

(R)-4,5-Isopropylidene-2-pentanoic acid is a chiral compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its isopropylidene group and pentanoic acid backbone. Its stereochemistry contributes to its reactivity and interactions with biological systems. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily mediated through its interactions with enzymes and metabolic pathways. It can act as a substrate for various enzymes, influencing their activity and function. The compound's ability to form specific interactions with proteins suggests potential roles in enzyme inhibition or modulation.

Enzyme Interactions

Research indicates that this compound may interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. Overexpression of NNMT is linked to several diseases, including cancer and metabolic disorders. Studies have shown that structural modifications of similar compounds can enhance their inhibitory activity against NNMT, suggesting that this compound could be a candidate for further investigation in this context .

Case Studies and Research Findings

- Inhibition of NNMT : A study explored the development of inhibitors targeting NNMT by modifying structural components similar to this compound. One compound demonstrated significant inhibition with an IC50 value of 1.41 µM, indicating that similar modifications could enhance the activity of this compound against NNMT .

- Cell Proliferation Studies : In vitro assays have shown that compounds structurally related to this compound can reduce cell proliferation significantly in cancer cell lines when treated at varying concentrations over specific time periods .

- Pharmacological Applications : The compound's role as a chiral auxiliary in asymmetric synthesis has been documented, showcasing its utility in producing biologically active molecules with desired stereochemistry.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct differences in biological activity based on stereochemistry and functional groups:

| Compound Name | Stereochemistry | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | R | Potential NNMT inhibitor | Asymmetric synthesis |

| 2-Isopropylpentanoic acid | - | Moderate | Building block for specialty chemicals |

| Other Isopropylidene derivatives | Varies | Variable | Diverse applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4,5-Isopropylidene-2-pentanoic acid, and how do stereochemical outcomes vary with different catalysts?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the use of (S)-isopropylidene-protected intermediates (as seen in structurally similar compounds) can influence enantiomeric purity . Key steps include:

- Chiral auxiliary incorporation : Use of (R)-configured starting materials to preserve stereochemistry.

- Catalytic asymmetric induction : Employing transition-metal catalysts (e.g., Ru or Rh complexes) to control the formation of the isopropylidene group.

- Protection/deprotection strategies : Acid-labile protecting groups (e.g., tert-butyl) to prevent racemization during carboxylation .

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing protocols for analogous pentanoic acid derivatives .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., ) and NOE effects to confirm the isopropylidene group’s configuration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the bicyclic structure.

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a heavy-atom derivative (e.g., brominated analogs) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the pentanoic acid moiety .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as the isopropylidene group may hydrolyze in humid conditions .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation, especially if the compound contains conjugated double bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst loading, temperature) using protocols from validated syntheses .

- Analytical Cross-Validation : Compare results across multiple techniques (e.g., chiral HPLC vs. NMR with chiral shift reagents) to identify systematic errors .

- Data Reconciliation : Review literature for solvent-dependent ee variations (e.g., polar aprotic solvents may stabilize transition states differently) .

Q. What strategies optimize the regioselective functionalization of the pentanoic acid backbone without disrupting the isopropylidene group?

- Methodological Answer :

- Protecting Group Strategy : Temporarily mask the carboxylic acid with a silyl ether (e.g., TBS) before introducing substituents at the 2-position .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., ring-opening of isopropylidene) through controlled heating .

- Computational Modeling : Use DFT calculations to predict reactivity at specific positions, guided by steric and electronic profiles of intermediates .

Q. How do pH and solvent polarity affect the compound’s stability in biological assays?

- Methodological Answer :

- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 4–9) to identify hydrolysis-prone conditions. Monitor via LC-MS for degradation products (e.g., free pentanoic acid) .

- Solvent Screening : Test solubility/stability in DMSO, ethanol, and aqueous-organic mixtures. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Biological Matrix Effects : Spike the compound into cell lysate or serum to assess protein-binding interactions that may alter stability .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates, ensuring biological variability is accounted for .

- Meta-Analysis : Compare results across studies using standardized units (e.g., μM) and adjust for batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.